molecular formula C11H17N B13317384 N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13317384
M. Wt: 163.26 g/mol
InChI Key: CNPUSOGUPYJARS-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol This compound is characterized by its bicyclic structure, which includes a norbornane framework and an alkyne functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with norbornane derivatives and propargylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).

    Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification methods, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

Scientific Research Applications

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site. This interaction inhibits the excessive influx of calcium ions (Ca²⁺) into neurons, thereby preventing excitotoxicity and neuronal damage .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another norbornane derivative with similar NMDA receptor antagonist properties.

    Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Uniqueness

N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its alkyne functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the development of novel therapeutic agents and materials .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N-but-3-ynylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H17N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h1,9-12H,3-8H2

InChI Key

CNPUSOGUPYJARS-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1CC2CCC1C2

Origin of Product

United States

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